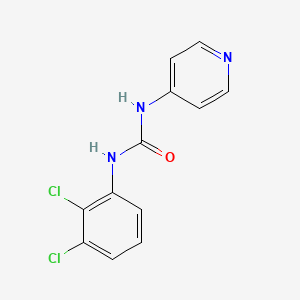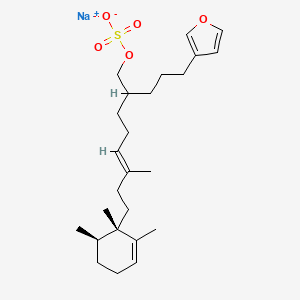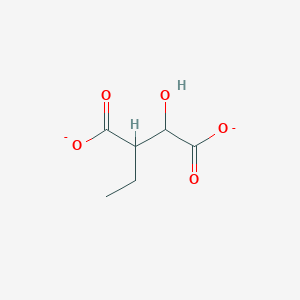
3-Ethylmalate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethylmalate(2-) is dicarboxylate anion of 3-ethylmalic acid. It is a conjugate base of a 3-ethylmalic acid.
科学的研究の応用
Synthesis and Chemical Properties
Phosphine-Catalyzed Annulation
Ethyl 2-methyl-2,3-butadienoate, closely related to 3-ethylmalate(2-), is used in phosphine-catalyzed [4 + 2] annulation reactions. This process results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003).
Calcium Complexes and Biological Relevance
Calcium(II)/diethylmalonate complexes, which are functionally similar to 3-ethylmalate(2-), have been prepared and characterized. These complexes mimic γ-carboxyglutamic acid residues in proteins, crucial for Ca2+ binding (Chrysomallidou et al., 2011).
Coordination in Lanthanide Selenidoantimonates
Ethylene polyamines, similar to 3-ethylmalate(2-), have been used in the synthesis of lanthanum and europium selenidoantimonates. This study explores the coordination of the tetraselenidoantimonate anion with trivalent lanthanide ions (Jia et al., 2009).
Biochemical and Environmental Applications
Ethylene Signaling in Plants
Research shows the crucial role of EIN2, a component of ethylene signaling in plants, which may involve biochemical pathways related to 3-ethylmalate(2-). This study reveals how EIN2 mediates the translational repression of specific mRNAs, affecting plant growth and development (Li et al., 2015).
Gas Transport Properties in Membranes
Studies on poly(ether-b-amide6)/[Emim][BF4] gel membranes, which might utilize similar structures to 3-ethylmalate(2-), demonstrate enhanced gas transport properties. This has implications in the field of CO2/light gases separation, which is vital for environmental applications (Rabiee, Ghadimi, & Mohammadi, 2015).
Methane-Based Biorefineries
The ethylmalonyl-CoA pathway, involving compounds structurally related to 3-ethylmalate(2-), has been explored for producing chemicals like 2-hydroxyisobutyric acid and 1,3-butanediol from methane. This research opens pathways for sustainable methane-based biorefineries (Mai, Nguyen, & Lee, 2021).
特性
製品名 |
3-Ethylmalate(2-) |
|---|---|
分子式 |
C6H8O5-2 |
分子量 |
160.12 g/mol |
IUPAC名 |
2-ethyl-3-hydroxybutanedioate |
InChI |
InChI=1S/C6H10O5/c1-2-3(5(8)9)4(7)6(10)11/h3-4,7H,2H2,1H3,(H,8,9)(H,10,11)/p-2 |
InChIキー |
JUCRENBZZQKFGK-UHFFFAOYSA-L |
正規SMILES |
CCC(C(C(=O)[O-])O)C(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![17-[1-(3-hydroxy-3-methylbutoxy)ethyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B1262253.png)
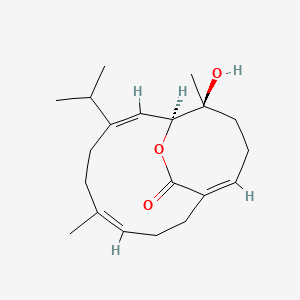
![2-Methoxy-12-(2-hydroxyethyl)-13,14-dihydronaphthol[2,1-a]pyrrolo[3,4-c]carbazole-5-one](/img/structure/B1262258.png)
![N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262260.png)
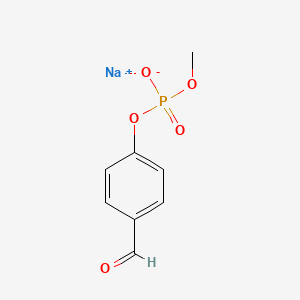
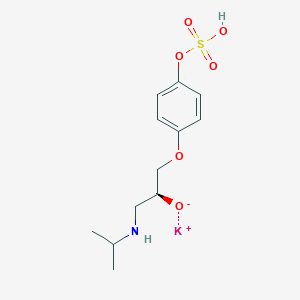
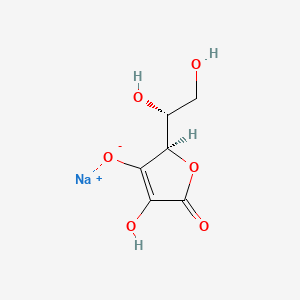
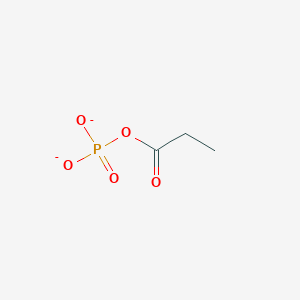
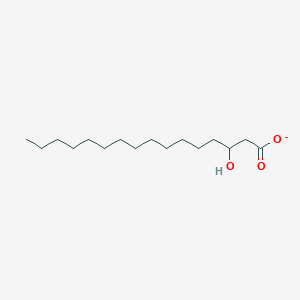
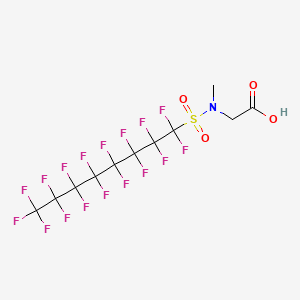
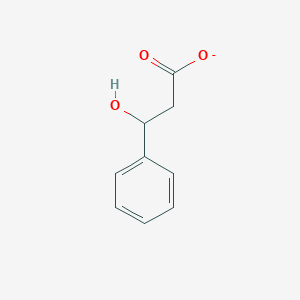
![(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1262274.png)
